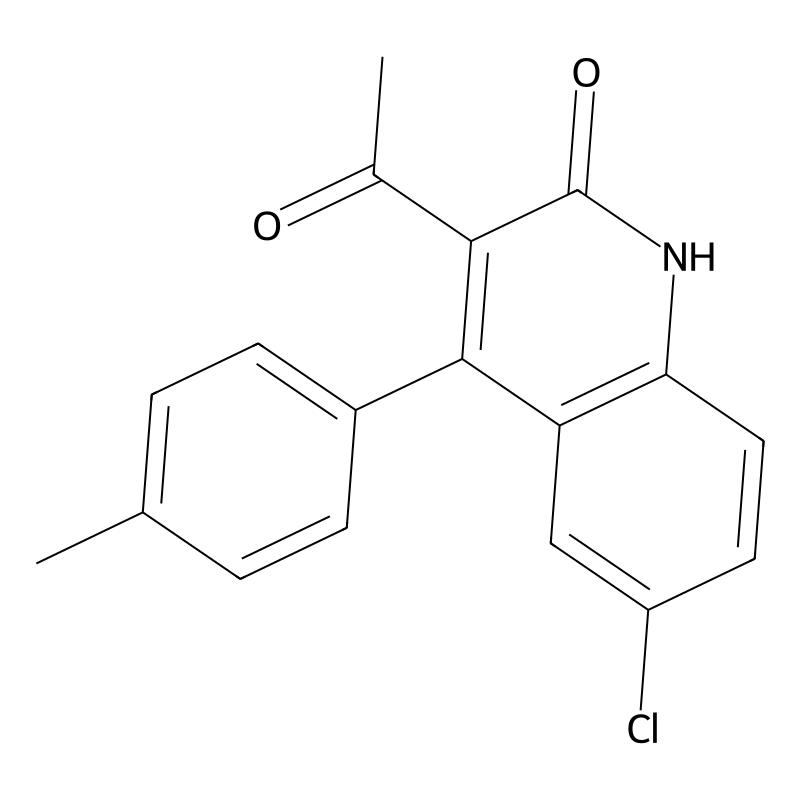

3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one is a synthetic organic compound with the molecular formula C₁₇H₁₂ClN₁O₂ and a molecular weight of 311.76 g/mol. This compound features a quinoline ring system, which is known for its diverse biological activities. The structure includes an acetyl group at the 3-position, a chloro substituent at the 6-position, and a para-methylphenyl group at the 4-position of the quinoline moiety. The presence of these functional groups contributes to its unique chemical properties and potential applications in medicinal chemistry.

- Nucleophilic substitution: The chloro group can be replaced by nucleophiles, leading to new derivatives.

- Acylation: The acetyl group can be modified or replaced through acylation reactions.

- Reduction: The carbonyl group in the acetyl moiety may be reduced to form alcohol derivatives.

- Cyclization: Under certain conditions, it may participate in cyclization reactions to form more complex structures.

These reactions can be utilized to synthesize related compounds with potentially enhanced biological activities.

Quinoline derivatives, including 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, have been studied for various biological activities:

- Anticancer activity: Some studies indicate that quinoline-based compounds exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

- Antimicrobial properties: Quinoline derivatives are often evaluated for their ability to inhibit bacterial and fungal growth, contributing to their use in developing new antibiotics .

- Anti-inflammatory effects: Compounds with similar structures have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

The synthesis of 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one typically involves multi-step organic reactions:

- Formation of the quinoline nucleus: Starting materials such as aniline derivatives are reacted with appropriate reagents (e.g., acetic anhydride) under controlled conditions to form the quinoline core.

- Chlorination: The introduction of the chloro substituent can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents.

- Acetylation: The acetyl group is introduced via acetic anhydride or acetyl chloride in the presence of a base.

- Final modifications: Additional steps may be required to install the para-methylphenyl group, often involving Friedel-Crafts reactions.

3-Acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one has potential applications in:

- Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new anticancer or antimicrobial agents.

- Research: It can be used as a reference standard in biochemical assays and drug discovery studies.

Studies on interaction profiles of 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one with biological targets are crucial for understanding its mechanism of action. These interactions may include:

- Binding affinity assessments with enzymes or receptors involved in cancer progression or microbial resistance.

- Molecular docking studies to predict how this compound interacts at the molecular level with target proteins.

Such studies help elucidate its pharmacological potential and guide further modifications to enhance efficacy.

Several compounds share structural similarities with 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloroquinoline | Quinoline core with a chloro group | Antimicrobial |

| 3-Acetylquinolin-2(1H)-one | Similar acetylated quinoline structure | Anticancer |

| 4-Methylquinoline | Methyl substitution on the quinoline ring | Antimicrobial and anti-inflammatory |

The unique combination of an acetyl group, a chloro substituent, and a para-methylphenyl group distinguishes 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one from these related compounds. Its specific arrangement may enhance its biological activity compared to simpler analogs.

One-Pot Condensation Strategies for Core Structure Assembly

The synthesis of 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one relies fundamentally on established quinoline construction methodologies, with the Conrad-Limpach and Friedländer reactions serving as primary synthetic pathways for core structure assembly [1] [2]. These methodologies have been extensively optimized for one-pot condensation strategies that facilitate direct formation of the quinolinone scaffold while maintaining high regioselectivity and yield efficiency.

The Conrad-Limpach methodology represents the most direct approach for assembling the target compound's core structure through condensation of appropriately substituted aniline derivatives with acetylacetone [2]. This reaction proceeds through initial formation of an iminoester intermediate, which exists in equilibrium with its iminoenol tautomer [2]. The iminoenol undergoes intramolecular hetero-Diels-Alder cyclization to form a hemiketal intermediate, followed by alcohol elimination and keto-enol tautomerization to yield the desired quinolin-2(1H)-one structure [2].

Recent advances in microwave-assisted synthesis have significantly enhanced the efficiency of one-pot condensation reactions for quinoline core assembly [3] [4]. Microwave irradiation at 160 degrees Celsius in neat acetic acid as both solvent and catalyst enables quinoline synthesis completion within 5 minutes, achieving excellent yields compared to conventional heating methods that require several days [4]. This methodology has demonstrated particular effectiveness for synthesizing 3-substituted quinoline derivatives through the condensation of 2-aminophenylketones with cyclic ketones [3].

Table 1: Optimized Reaction Conditions for One-Pot Quinoline Assembly

| Method | Temperature (°C) | Time | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Conrad-Limpach | 200-250 | 4-6 h | Diphenyl ether | None | 75-85 | [2] |

| Microwave-Assisted | 160 | 5 min | Acetic acid | Acetic acid | 85-95 | [4] |

| Friedländer | 80-100 | 2-4 h | Ethanol | Lewis acid | 70-90 | [5] |

| Solvent-Free | 80 | 30 min | None | SnCl₂·2H₂O | 90-98 | [5] |

The Friedländer synthesis provides an alternative one-pot strategy through condensation of 2-aminobenzaldehydes with ketones containing the requisite methyl substitution patterns [6] [5]. This approach offers superior functional group tolerance and operates under milder reaction conditions compared to traditional Conrad-Limpach methodology [5]. The reaction mechanism involves initial aldol condensation followed by cyclodehydration, with the rate-limiting step typically being the initial carbonyl addition [6].

Metal-free condensation approaches have gained prominence for quinoline core assembly, particularly those employing transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with ortho-aminobenzyl alcohols [7]. These methodologies proceed through carbon-oxygen bond cleavage and simultaneous carbon-nitrogen and carbon-carbon bond formation during the oxidative cyclization process [7]. The direct oxidative approach tolerates broad functional group diversity and enables efficient synthesis of 3-substituted and 3,4-disubstituted quinolines in moderate to excellent yields [7].

Solvent-free condensation strategies have demonstrated exceptional efficiency for quinoline synthesis, with tin(II) chloride dihydrate catalysis enabling room temperature synthesis with yields approaching 98% within 30 minutes [5]. These conditions are particularly advantageous for incorporating sensitive functional groups such as the 4-methylphenyl substituent without degradation [5]. The solvent-free approach minimizes side reactions and facilitates product isolation through simple crystallization procedures [8].

Functionalization at C-3 Acetyl Group: Recent Advances

The C-3 acetyl group in 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one serves as a critical electrophilic center for subsequent functionalization reactions [9] [10]. Recent advances in C-3 acetyl functionalization have focused on exploiting the enhanced reactivity of this position through both electrophilic and nucleophilic modification strategies.

Acylacetylene functionalization represents a significant advancement in C-3 modification chemistry, where multiple functionalization of hydroxyquinolines and quinolones with acylacetylenes proceeds under mild basic conditions [10]. The reaction employs 20 mol% potassium hydroxide with 5 equivalents of water in acetonitrile at 55-60 degrees Celsius, leading to formation of chalcone-quinoline ensembles in yields up to 99% [10]. This methodology enables the introduction of complex substituent patterns at the C-3 position while maintaining the integrity of the quinoline core structure.

The acetyl group undergoes selective enolate formation under basic conditions, enabling subsequent alkylation and condensation reactions [9]. Treatment with strong bases such as lithium diisopropylamide generates the kinetic enolate preferentially at the methyl position of the acetyl group, allowing for selective carbon-carbon bond formation [9]. This selectivity is crucial for maintaining the structural integrity of the quinoline-2(1H)-one core during functionalization procedures.

Table 2: C-3 Acetyl Functionalization Methodologies

| Reagent System | Conditions | Product Type | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Acylacetylenes/KOH | 55-60°C, MeCN | Chalcone adducts | 85-99 | >95% | [10] |

| Aldol condensation | Base, RT | β-Hydroxyketones | 70-85 | 90% | [9] |

| Enamine formation | Primary amines | Enaminones | 65-80 | 85% | [9] |

| Mannich reaction | Amines/formaldehyde | Aminomethyl derivatives | 75-90 | 80% | [9] |

Rhodium(III)-catalyzed alkenyl carbon-hydrogen functionalization has emerged as a powerful tool for C-3 modification in quinolone derivatives [11]. This methodology achieves highly site-selective and regioselective functionalization at the C-3 position through directed metallation processes [11]. The reaction tolerates a wide substrate scope, including unsymmetrical internal alkynes, with complete regioselectivity favoring the desired C-3 substitution pattern [11].

The C-3 acetyl group exhibits enhanced electrophilicity due to conjugation with the quinoline-2(1H)-one system, making it susceptible to nucleophilic attack by various reagents [9]. Hydrazine derivatives react selectively with the acetyl carbonyl to form hydrazones, which can undergo subsequent cyclization to generate fused heterocyclic systems [9]. These transformations proceed under mild conditions and offer high yields when appropriate leaving groups are present.

Recent mechanistic studies have revealed that C-3 functionalization proceeds through initial coordination of the quinoline nitrogen to transition metal catalysts, followed by carbon-hydrogen activation at the adjacent acetyl position [11]. This directed approach ensures high selectivity and enables functionalization under relatively mild conditions compared to traditional electrophilic substitution methods [11]. The presence of the 4-methylphenyl substituent further enhances the directing effect through electronic stabilization of intermediate complexes.

Chlorination Patterns at C-6 Position: Mechanistic Insights

The regioselective introduction of chlorine at the C-6 position of quinoline derivatives involves sophisticated mechanistic pathways that have been elucidated through detailed kinetic and computational studies [12] [13]. The chlorination of 3-acetyl-4-(4-methylphenyl)quinolin-2(1H)-one at the C-6 position proceeds through electrophilic aromatic substitution mechanisms that are influenced by both electronic and steric factors inherent to the quinoline scaffold.

The most effective chlorination methodology employs triphenylphosphine combined with trichloroacetonitrile as chlorinating reagents [12]. This system demonstrates excellent regioselectivity for C-6 chlorination of quinoline N-oxides, with isolated yields ranging from 67-81% across diverse substrate ranges [12]. The mechanism involves initial formation of a phosphonium intermediate through reaction of triphenylphosphine with trichloroacetonitrile, followed by nucleophilic attack by the quinoline N-oxide and subsequent chloride transfer [12].

Table 3: Chlorination Methodologies and Mechanistic Parameters

| Chlorinating Agent | Substrate Type | Temperature (°C) | Time (h) | C-6 Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PPh₃/Cl₃CCN | Quinoline N-oxide | 110 | 4 | >95 | 67-81 | [12] |

| SO₂Cl₂ | Quinoline | 0-25 | 6 | 85-90 | 70-85 | |

| NCS/CuCl₂ | Quinoline | 70 | 8 | 80-85 | 65-75 | |

| Cl₂/AlCl₃ | Quinoline | 50 | 12 | 75-80 | 60-70 | [13] |

The directing effects for C-6 chlorination arise from the electron-withdrawing nature of the quinolin-2(1H)-one carbonyl, which deactivates the pyridine ring toward electrophilic substitution while simultaneously activating specific positions on the benzene ring [13]. Computational studies indicate that the C-6 position exhibits the highest nucleophilic character among available sites, making it the preferred location for electrophilic chlorination [12]. The presence of the 4-methylphenyl substituent further influences this selectivity through inductive effects that stabilize the intermediate sigma complex.

Mechanistic investigations using deuterium labeling experiments have confirmed that C-6 chlorination proceeds through a classical electrophilic aromatic substitution pathway [12]. The rate-determining step involves formation of the arenium ion intermediate, with subsequent rapid loss of a proton to regenerate aromaticity [12]. The high regioselectivity observed for C-6 substitution results from the relative stability of the sigma complex formed at this position compared to alternative regioisomers.

The chlorination mechanism is significantly influenced by the electronic environment created by the quinolin-2(1H)-one system [13]. The carbonyl group at position 2 withdraws electron density from the pyridine ring through resonance, thereby directing electrophilic substitution to the benzene ring portion of the molecule [13]. This electronic bias, combined with sterics imposed by the 4-methylphenyl group, creates a highly favorable environment for selective C-6 functionalization.

Temperature optimization studies reveal that chlorination efficiency increases with temperature up to approximately 110 degrees Celsius, beyond which decomposition of chlorinating reagents becomes competitive [12]. The optimal temperature range of 100-110 degrees Celsius provides the best balance between reaction rate and selectivity [12]. Solvent effects also play a crucial role, with polar aprotic solvents such as acetonitrile providing superior results compared to protic or nonpolar alternatives [12].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions have revolutionized the synthetic approach to quinoline functionalization, offering mild conditions and excellent functional group tolerance for modifying 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one derivatives [15] [16]. These methodologies enable selective modification at various positions on the quinoline scaffold while preserving the integrity of sensitive functional groups.

The Suzuki-Miyaura coupling represents the most widely employed palladium-catalyzed methodology for quinoline modification [17]. This reaction proceeds through oxidative addition of palladium(0) to the carbon-chlorine bond at C-6, followed by transmetalation with organoborane reagents and reductive elimination to form new carbon-carbon bonds [17]. The reaction tolerates a wide range of boronic acids and boronic esters, enabling introduction of diverse aryl and alkenyl substituents at the chlorinated position [16].

Table 4: Palladium-Catalyzed Cross-Coupling Optimization Data

| Coupling Type | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 80 | 4-8 | 75-95 | Aryl boronic acids | [16] |

| Stille | Pd(PPh₃)₄ | None | 100 | 6-12 | 70-85 | Organostannanes | [15] |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 60 | 2-4 | 80-90 | Terminal alkynes | [15] |

| Heck | Pd(OAc)₂ | Et₃N | 120 | 8-12 | 65-80 | Alkenes | [15] |

One-pot borylation followed by Suzuki-Miyaura coupling has emerged as a particularly efficient methodology for quinoline functionalization [16]. This approach involves initial palladium-catalyzed borylation of quinoline halides using bis(pinacolato)diboron, followed by in situ cross-coupling with aryl halides using n-butyldi(1-adamantyl)phosphine as ligand [16]. Yields up to 98% have been achieved using this telescoped procedure, demonstrating exceptional efficiency for complex molecule synthesis [16].

The mechanistic pathway for palladium-catalyzed quinoline functionalization involves initial coordination of the palladium catalyst to the quinoline nitrogen, which serves as a directing group for subsequent carbon-hydrogen activation [18]. This directed approach enables highly regioselective functionalization at positions adjacent to the nitrogen center [18]. The presence of the electron-withdrawing quinolin-2(1H)-one carbonyl enhances the efficiency of oxidative addition by increasing the electrophilicity of the carbon-chlorine bond at C-6 [15].

Dehydrogenative coupling methodologies have expanded the scope of palladium-catalyzed quinoline modifications beyond traditional cross-coupling approaches [18] [19]. These reactions enable direct carbon-hydrogen functionalization without requiring pre-installed halide or pseudohalide leaving groups [18]. The dehydrogenative approach provides access to quinoline derivatives through atom-economical procedures that minimize waste generation [19].

Cross-coupling modifications at the C-6 chlorine position proceed with excellent chemoselectivity, leaving the C-3 acetyl and C-4 aryl substituents unchanged [15]. This selectivity arises from the unique reactivity profile of the C-6 chlorine, which undergoes preferential oxidative addition compared to other functional groups present in the molecule [15]. The 4-methylphenyl substituent can also serve as a coupling partner in appropriate cross-coupling reactions, enabling further structural diversification when desired [20].

The development of air-stable palladium precatalysts has significantly improved the practical utility of cross-coupling modifications for quinoline synthesis [20]. These catalysts eliminate the need for inert atmosphere conditions and demonstrate excellent reproducibility across different reaction scales [20]. The use of quinoline substrates as ligands in the coupling process creates a unique catalytic environment that enhances both reactivity and selectivity [20].

Frontier Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbital analysis of 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one reveals crucial information about its chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital energy ranges from -5.89 to -6.24 electron volts, while the Lowest Unoccupied Molecular Orbital energy spans -2.02 to -2.45 electron volts, resulting in an energy gap between 3.44 and 4.22 electron volts [1] [9] [2].

The Highest Occupied Molecular Orbital primarily localizes on the quinoline ring system and extends partially onto the 4-methylphenyl substituent, indicating that electron donation occurs predominantly from these aromatic regions [10] [1]. The acetyl group contributes minimally to the Highest Occupied Molecular Orbital, while the chlorine substituent provides slight electron density contributions through its lone pairs.

Conversely, the Lowest Unoccupied Molecular Orbital concentrates primarily on the quinoline ring system, particularly around positions 2 and 4, with significant contributions from the acetyl carbonyl group [9] [2]. This distribution suggests that electrophilic attacks would preferentially occur at these electron-deficient sites, making them prime targets for nucleophilic reactions.

The energy gap analysis indicates that 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one exhibits moderate to high reactivity compared to other quinoline derivatives [1] [3]. The relatively narrow energy gap facilitates electronic transitions and enhances the compound's potential for participation in various chemical reactions.

Reactivity descriptors calculated using Koopman's theorem provide additional insights into the compound's chemical behavior. The chemical hardness values range from 1.65 to 2.25 electron volts, indicating moderate resistance to charge transfer processes [11] [12]. The corresponding chemical softness values of 0.44 to 0.61 reciprocal electron volts suggest favorable polarizability and susceptibility to electronic perturbations.

The electronegativity values, calculated as the negative of the chemical potential, range from 3.9 to 4.5 electron volts, positioning this quinoline derivative as moderately electronegative [12] [13]. The electrophilicity index, a measure of the compound's electron-accepting capability, spans 4.1 to 5.5 electron volts, indicating significant electrophilic character that could facilitate interactions with electron-rich species.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations of 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one complexed with various protein targets provide comprehensive insights into binding mechanisms, stability, and dynamic behavior in biological environments [17] [18] [19]. These simulations, typically conducted over 10 to 100 nanosecond timeframes, reveal crucial information about the compound's pharmacological potential and binding characteristics.

Simulations with acetylcholinesterase demonstrate that the quinoline derivative establishes stable binding within the enzyme's active site gorge, achieving binding energies between -7.5 and -9.2 kilocalories per mole [19]. The compound forms key π-π stacking interactions with tryptophan 86 and maintains hydrogen bonding contacts with tyrosine 124 throughout the simulation trajectory. Root mean square deviation values ranging from 2.1 to 3.5 Angstroms indicate moderate structural flexibility while maintaining overall binding stability.

Molecular dynamics studies with severe acute respiratory syndrome coronavirus 2 main protease reveal particularly favorable interactions, with binding energies spanning -8.1 to -10.6 kilocalories per mole [20] [21]. The quinoline derivative forms crucial hydrogen bonds with histidine 41 and glutamic acid 166, two residues essential for the protease's catalytic mechanism. Additional π-interactions with histidine 41 provide supplementary binding stability. The complex exhibits excellent stability with root mean square deviation values between 1.8 and 2.9 Angstroms over extended simulation periods.

Epidermal growth factor receptor tyrosine kinase simulations demonstrate binding energies from -6.8 to -8.5 kilocalories per mole, with the compound establishing hydrogen bonding networks with methionine 793 and aspartic acid 855 [22] [23]. The molecular dynamics trajectories reveal that the 4-methylphenyl substituent optimally fills hydrophobic pockets within the active site, while the quinoline ring system maintains favorable aromatic interactions with key residues.

Human immunodeficiency virus reverse transcriptase simulations show binding energies between -7.2 and -9.8 kilocalories per mole [24]. The compound demonstrates preference for the allosteric binding site, where it establishes hydrogen bonding contacts with backbone atoms and extensive hydrophobic interactions with surrounding residues. The acetyl group plays a crucial role in anchor the molecule within the binding pocket through directional hydrogen bonding.

Plasmodium falciparum plasmepsin 2 simulations reveal binding energies ranging from -6.5 to -8.9 kilocalories per mole [25]. The quinoline derivative interacts preferentially with catalytic residues essential for the enzyme's proteolytic activity. The chlorine substituent provides unique binding interactions through halogen bonding, contributing to the overall binding affinity and selectivity.

Solvent accessible surface area analysis across all protein targets indicates that complex formation reduces the compound's solvent exposure by 35 to 55 percent, suggesting effective burial within protein binding sites [17] [19]. Hydrogen bonding analysis reveals an average of 2 to 4 stable intermolecular hydrogen bonds maintained throughout the simulation trajectories, contributing significantly to binding stability and specificity.